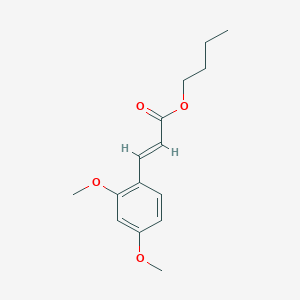
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a butyl group attached to the acrylate moiety, with a 2,5-dimethoxyphenyl group in the trans (E) configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate typically involves the esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with n-butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
化学反応の分析
Types of Reactions
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- n-Butyl (E)-3-(2,4-dimethoxyphenyl)acrylate
- n-Butyl (E)-3-(3,4-dimethoxyphenyl)acrylate
- n-Butyl (E)-3-(2,5-dimethoxyphenyl)propionate
Uniqueness
n-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trans (E) configuration of the acrylate moiety also contributes to its distinct properties compared to other isomers.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
butyl (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-5-10-19-15(16)9-7-12-6-8-13(17-2)11-14(12)18-3/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChIキー |
APNXRVRDASECHJ-VQHVLOKHSA-N |
異性体SMILES |
CCCCOC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
正規SMILES |
CCCCOC(=O)C=CC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
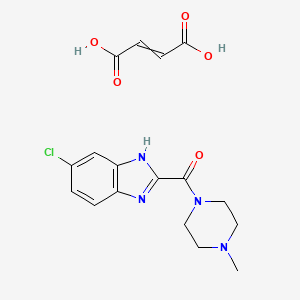

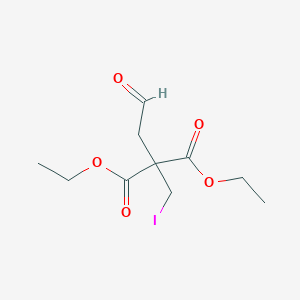

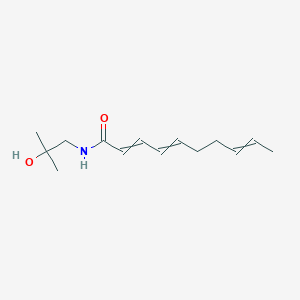

![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)


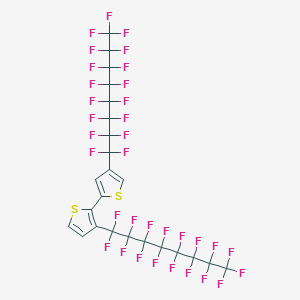
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
